Cas no 55809-39-7 (N-Methyl-1,2-oxazol-3-amine)
N-Methyl-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- N-METHYL-1,2-OXAZOL-3-AMINE
- N-Methylisoxazol-3-amine
- AM806552
- AS-59201
- AKOS012390358
- EN300-211477
- CS-0035514
- SY124401
- 55809-39-7
- MFCD17292023
- N-Methyl-1,2-oxazol-3-amine
-
- MDL: MFCD17292023
- Inchi: 1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6)
- InChI Key: UVEDQUMYFTWIPC-UHFFFAOYSA-N
- SMILES: O1C=CC(=N1)NC
Computed Properties
- Exact Mass: 98.048012819g/mol
- Monoisotopic Mass: 98.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.1
N-Methyl-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M330168-10mg |
N-Methyl-1,2-oxazol-3-amine |
55809-39-7 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M330168-50mg |
N-Methyl-1,2-oxazol-3-amine |
55809-39-7 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M330168-100mg |
N-Methyl-1,2-oxazol-3-amine |
55809-39-7 | 100mg |
$ 365.00 | 2022-06-03 | ||
| abcr | AB455310-250 mg |
N-Methyl-1,2-oxazol-3-amine; . |
55809-39-7 | 250mg |
€450.00 | 2023-06-15 | ||
| abcr | AB455310-1 g |
N-Methyl-1,2-oxazol-3-amine; . |
55809-39-7 | 1g |
€1062.00 | 2023-06-15 | ||
| abcr | AB455310-250mg |
N-Methyl-1,2-oxazol-3-amine; . |
55809-39-7 | 250mg |
€450.00 | 2025-02-16 | ||
| abcr | AB455310-1g |
N-Methyl-1,2-oxazol-3-amine; . |
55809-39-7 | 1g |
€1062.00 | 2025-02-16 | ||
| Enamine | EN300-211477-1g |
N-methyl-1,2-oxazol-3-amine |
55809-39-7 | 1g |
$311.0 | 2023-09-16 | ||
| Enamine | EN300-211477-5g |
N-methyl-1,2-oxazol-3-amine |
55809-39-7 | 5g |
$1060.0 | 2023-09-16 | ||
| Enamine | EN300-211477-10g |
N-methyl-1,2-oxazol-3-amine |
55809-39-7 | 10g |
$1779.0 | 2023-09-16 |
N-Methyl-1,2-oxazol-3-amine Suppliers
N-Methyl-1,2-oxazol-3-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on N-Methyl-1,2-oxazol-3-amine
N-Methyl-1,2-oxazol-3-amine (CAS No. 55809-39-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
N-Methyl-1,2-oxazol-3-amine, identified by its CAS number 55809-39-7, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound belongs to the oxazole class, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of an amine functional group at the 3-position and a methyl group at the 1-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug discovery.
The structural framework of N-Methyl-1,2-oxazol-3-amine facilitates its role as a versatile building block in the synthesis of more complex molecules. Its oxazole core is particularly noteworthy for its ability to participate in various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. These reactivities have been exploited in the development of novel pharmaceuticals, agrochemicals, and materials science applications.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive molecules. The oxazole scaffold is a prominent example, with numerous derivatives exhibiting pharmacological properties ranging from antimicrobial to anti-inflammatory effects. N-Methyl-1,2-oxazol-3-amine has been explored as a precursor in the synthesis of several lead compounds that show promise in preclinical studies. Its incorporation into drug molecules has been shown to enhance binding affinity and metabolic stability, making it an attractive candidate for further development.
One of the most compelling aspects of N-Methyl-1,2-oxazol-3-amine is its potential in medicinal chemistry. Researchers have leveraged its structural features to design molecules with targeted biological activities. For instance, derivatives of this compound have been investigated for their roles in modulating enzyme inhibition and receptor interaction. The amine group at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
The pharmaceutical industry has shown particular interest in oxazole-based compounds due to their favorable pharmacokinetic profiles. N-Methyl-1,2-oxazol-3-amine serves as a key intermediate in the synthesis of drugs that aim to address unmet medical needs. Its stability under various conditions and compatibility with multiple synthetic pathways make it a preferred choice for industrial-scale production. Additionally, advancements in computational chemistry have enabled more efficient screening of derivatives, accelerating the discovery process.
Recent studies have highlighted the role of N-Methyl-1,2-oxazol-3-amine in developing novel therapeutic agents against chronic diseases. For example, researchers have explored its potential as an antiviral agent by incorporating it into molecules that disrupt viral replication mechanisms. The compound's ability to interact with biological targets at the molecular level has also been exploited in designing treatments for neurological disorders. These findings underscore its significance as a pharmacophore in modern drug discovery.
The synthetic methodologies for producing N-Methyl-1,2-oxazol-3-amine have seen considerable refinement over the years. Modern techniques such as transition metal-catalyzed reactions and flow chemistry have improved yield and purity while reducing environmental impact. These innovations align with the broader trend toward sustainable chemical manufacturing practices. As a result, access to high-quality N-Methyl-1,2-oxazol-3-amine has become more efficient and cost-effective.
The versatility of N-Methyl-1,2-oxazol-3-am ine extends beyond pharmaceutical applications into materials science and specialty chemicals. Its structural motifs have been incorporated into polymers and coatings that exhibit enhanced durability and functionality. This interdisciplinary approach underscores the compound's broad utility across multiple scientific domains.
In conclusion, N-Methyl -1,2 -oxazol -3 -amine strong> (CAS No .55809 -39 -7) represents a cornerstone molecule in contemporary chemical research . Its unique structural features , coupled with its reactivity , make it indispensable for synthesizing bioactive compounds . As scientific understanding advances , so too will the applications of this remarkable heterocyclic compound . The ongoing exploration of its derivatives promises to yield groundbreaking discoveries that will shape future therapies and materials . p>
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